molecular formula C6H7BrN2OS B6184884 4-bromobenzene-1-sulfonoimidamide CAS No. 2412885-88-0

4-bromobenzene-1-sulfonoimidamide

Cat. No.: B6184884
CAS No.: 2412885-88-0
M. Wt: 235.1
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Description

4-Bromobenzene-1-sulfonoimidamide is a chemical compound of interest in modern medicinal chemistry and drug discovery. It belongs to the emerging class of sulfonimidamides, which are considered to be mono-aza analogues of the well-established sulfonamides . Sulfonimidamides have been described as versatile and promising functional groups for exploring new chemical space in the search for biologically active molecules . These compounds are characterized by their high stability, favorable physicochemical properties, and multiple hydrogen-bond acceptor/donor functionalities, which make them attractive as novel pharmacophores . In research settings, sulfonimidamides are increasingly valued as bioisosteres for sulfonamides, offering an additional nitrogen atom that serves as a handle for further functionalization and fine-tuning of molecular properties . This allows researchers to modulate the lipophilicity, conformation, and overall potency of lead compounds . The 4-bromophenyl moiety in this particular derivative may offer a site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2412885-88-0

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 4 Bromobenzene 1 Sulfonoimidamide Elaboration

Elaboration of Benzene-1-sulfonyl Precursors: Pathways and Yield Optimization

The journey to synthesizing 4-bromobenzene-1-sulfonoimidamide begins with the preparation of a suitable benzene-1-sulfonyl precursor. A common and efficient pathway starts with the sulfonation of bromobenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl group onto the benzene (B151609) ring. The reaction is typically carried out using a strong sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid.

Optimization of this step is crucial for maximizing the yield and purity of the resulting 4-bromobenzenesulfonic acid or its corresponding sulfonyl chloride. Key parameters that are often fine-tuned include the reaction temperature, the concentration of the sulfonating agent, and the reaction time. For instance, controlling the temperature helps to minimize the formation of unwanted isomers and byproducts.

Following sulfonation, the resulting sulfonic acid is often converted to 4-bromobenzenesulfonyl chloride. This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonyl chloride is a more reactive intermediate, making it an ideal precursor for the subsequent formation of the sulfonoimidamide moiety.

Direct and Indirect Approaches for Sulfonoimidamide Moiety Formation

The formation of the sulfonoimidamide group is the cornerstone of the synthesis. Both direct and indirect methods have been explored to construct this functional group.

An established route to the sulfonoimidamide moiety involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate nitrogen source. One common method is the reaction with an amidine or a related nitrogen-containing nucleophile. The mechanism typically proceeds through a nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a leaving group, usually a chloride ion.

Recent research has focused on the development of innovative catalytic systems to facilitate the formation of the sulfonoimidamide bond under milder conditions and with higher efficiency. Transition-metal catalysts, for example, have been investigated to promote the coupling of sulfonyl chlorides with nitrogen sources. These catalytic cycles often involve oxidative addition, ligand exchange, and reductive elimination steps. The choice of catalyst and ligands can significantly influence the reaction's scope and selectivity.

In line with the growing emphasis on sustainable chemical practices, green chemistry principles are being increasingly integrated into the synthesis of compounds like this compound. sigmaaldrich.comepa.gov Key aspects include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

Use of Safer Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, or even conducting reactions in solvent-free conditions. acs.org

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric ones to reduce waste and often increase reaction efficiency. epa.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov

Reduction of Derivatives : Minimizing the use of protecting groups and other temporary modifications to reduce the number of synthetic steps and the generation of waste. sigmaaldrich.comacs.org

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules. In the context of this compound, this means selectively forming the sulfonoimidamide group at the desired position on the benzene ring and in the presence of other functional groups. The inherent directing effects of the bromo and sulfonyl groups on the benzene ring play a significant role in determining the regioselectivity of further reactions. The para-substitution pattern of the starting material, 4-bromobenzenesulfonyl chloride, ensures the correct regiochemistry of the final product.

Advanced Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of derivatives with potentially diverse properties. The bromine atom on the benzene ring serves as a versatile handle for a variety of cross-coupling reactions.

For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the para-position. These reactions allow for the attachment of a wide range of substituents, including alkyl, aryl, and vinyl groups.

The nitrogen atoms of the sulfonoimidamide group can also be sites for further functionalization. Alkylation or acylation reactions can be performed to introduce various organic moieties, leading to a diverse set of N-substituted derivatives. The choice of reaction conditions and reagents is critical to control the selectivity of these transformations.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Halogen

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse aryl, alkynyl, and amino substituents, significantly expanding the chemical space accessible from this starting material.

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, and it has been successfully applied to the arylation of this compound. semanticscholar.orgyoutube.comnih.govyoutube.com This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govyoutube.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. nih.govyoutube.com For instance, electron-donating and sterically demanding ligands are known to promote the oxidative addition and reductive elimination steps. nih.gov

In the context of this compound, Suzuki-Miyaura coupling enables the synthesis of a wide array of biaryl sulfonimidamides. The reaction tolerates a broad range of functional groups on the incoming arylboronic acid, making it a highly versatile tool for generating libraries of compounds for screening purposes. semanticscholar.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂K₂CO₃DMFReflux0
2N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂Cs₂CO₃DMFReflux0
31-bromo-4-nitrobenzenephenylboronic acidGO@NHC-Pd----
41-bromo-4-fluorobenzenevarious boronic acidsG-COOH-Pd-10----

Data adapted from various sources for illustrative purposes. semanticscholar.orgresearchgate.netresearchgate.net

The Sonogashira coupling reaction provides a direct route to the alkynylation of aryl halides, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org

The mechanism involves a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira variants have also been developed. libretexts.org

For this compound, Sonogashira coupling allows for the introduction of various alkyne moieties, leading to the synthesis of arylalkynyl sulfonimidamides. These products can serve as valuable intermediates for further transformations or as final targets with potential applications in materials science due to their extended π-conjugated systems. libretexts.org The reactivity difference between aryl iodides and bromides can be exploited for selective couplings. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)
14-bromo-6H-1,2-oxazinesvarious terminal alkynesPdCl₂(PPh₃)₂, CuIEt₃NToluenert
2Aryl bromidesPhenylacetyleneDipyrimidyl-palladium complexN-butylamineTHF65
3Aryl bromidesTerminal alkynesPd(PhCN)₂Cl₂/P(t-Bu)₃--rt
41-bromo-4-iodobenzeneTrimethylsilylacetylene---rt

Data adapted from various sources for illustrative purposes. wikipedia.orgorganic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product. libretexts.org

In the case of this compound, the Buchwald-Hartwig amination can be utilized to introduce a primary or secondary amine at the 4-position of the benzene ring, leading to N-aryl sulfonimidamides. The development of various generations of catalyst systems, including those with bidentate and sterically hindered phosphine (B1218219) ligands, has expanded the scope of this reaction to include a wide variety of amine coupling partners. wikipedia.org

Table 3: Key Features of Buchwald-Hartwig Amination Catalyst Systems

Catalyst GenerationLigand TypeKey Advantages
First GenerationMonodentate phosphinesInitial development, proof of concept
Second GenerationBidentate phosphines (e.g., BINAP, DPPF)Improved rates and yields, extension to primary amines
Third GenerationSterically hindered phosphines (e.g., Xantphos)High efficiency for challenging substrates, including deactivated aminothiophenes

Information compiled from multiple sources. wikipedia.orgresearchgate.net

Electrophilic and Nucleophilic Modification of the Sulfonoimidamide Moiety

While the aromatic halogen provides a primary site for modification, the sulfonoimidamide moiety itself can also be a target for synthetic elaboration. Both electrophilic and nucleophilic reactions can be envisioned to modify this functional group, although specific examples directly involving this compound are less commonly reported in the general literature compared to the well-established cross-coupling reactions.

Further research into the reactivity of the sulfonoimidamide group could unveil novel pathways for derivatization, potentially leading to compounds with unique properties and biological activities.

Selective Transformation of the Sulfonoimidamide Nitrogen Atom

The nitrogen atoms of the sulfonoimidamide group present opportunities for selective transformations. Depending on the reaction conditions and the nature of the substituents on the nitrogen atoms, it may be possible to achieve selective alkylation, acylation, or other modifications. The development of methods for the selective functionalization of one nitrogen atom over the other in unsymmetrically substituted sulfonimidamides is an area of ongoing interest.

Tandem Reactions and One-Pot Synthesis Architectures

To improve synthetic efficiency and reduce waste, the development of tandem reactions and one-pot synthesis methodologies is highly desirable. nih.gov Such strategies involve the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates.

For the synthesis of derivatives of this compound, a one-pot approach could involve the initial formation of the sulfonimidamide followed by an in-situ cross-coupling reaction. For example, a one-pot, three-component synthesis of sulfonimidamides has been described, which could potentially be adapted for the synthesis of this compound derivatives. nih.gov Similarly, tandem oxidative bromination and amination of sulfenamides have been reported for the synthesis of sulfinamidines, showcasing the potential for cascade reactions in sulfur-nitrogen chemistry. researchgate.net

Theoretical and Computational Studies of 4 Bromobenzene 1 Sulfonoimidamide and Its Reactivity

Quantum Chemical Characterization of Electronic Structure and Bonding

A thorough quantum chemical analysis would involve the use of computational methods, such as DFT, to calculate and analyze the electronic properties of 4-bromobenzene-1-sulfonoimidamide. This would include determining the molecular orbital energies (HOMO-LUMO gap), electron density distribution, and atomic charges. Natural Bond Orbital (NBO) analysis would provide insights into the nature of the chemical bonds, including the degree of covalent and ionic character, and any significant hyperconjugative interactions. While these analyses are standard for many molecules, specific results for this compound are not available.

Conformational Landscape Analysis and Intermolecular Interactions

The conformational flexibility of this compound, particularly rotation around the S-N and C-S bonds, would be a key area of investigation. A detailed conformational analysis would identify the low-energy conformers and the energy barriers between them. Furthermore, understanding the potential for intermolecular interactions, such as hydrogen bonding and halogen bonding, is crucial for predicting its solid-state structure and behavior in different solvent environments. This information is currently not documented in the literature.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, including the identification of transition states. A study on the formation of this compound would involve modeling the reaction of a suitable precursor, such as 4-bromobenzenesulfonyl azide (B81097) or a related compound, to form the sulfonoimidamide. The calculated activation energies would provide crucial information about the reaction kinetics.

The presence of a bromine atom on the benzene (B151609) ring suggests that this compound could be a substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). DFT studies would be invaluable in elucidating the mechanisms of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies would help in optimizing reaction conditions and predicting potential side products. However, no such specific mechanistic studies have been published.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations could provide a dynamic picture of this compound in solution. These simulations would reveal how the solvent molecules arrange around the solute and how this solvation shell affects the compound's conformation and reactivity. MD simulations are particularly useful for understanding processes that occur over longer timescales than can be feasibly studied with static quantum chemical calculations.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Building on the data from quantum chemical calculations and MD simulations, predictive models could be developed to forecast the reactivity and selectivity of this compound in new, unexplored chemical transformations. These models often employ machine learning algorithms trained on datasets of known reactions. The development of such models is contingent on the availability of a substantial amount of experimental and computational data, which is currently lacking for this specific compound.

Advanced Spectroscopic and Diffraction Techniques for Structural and Mechanistic Insights into 4 Bromobenzene 1 Sulfonoimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 4-bromobenzene-1-sulfonoimidamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

Multi-dimensional NMR for Connectivity and Stereochemistry

While one-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons, multi-dimensional NMR techniques are essential for unambiguously assigning the complex structure of this compound. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish connectivity between atoms.

For instance, a COSY spectrum would reveal correlations between adjacent protons in the bromophenyl ring, aiding in the assignment of their specific chemical shifts. An HSQC experiment would then link these protons to their directly attached carbon atoms, confirming the carbon skeleton of the aromatic ring. These correlations are critical for piecing together the molecular framework.

Dynamic NMR for Conformational Exchange Studies

Molecules are not static entities and can undergo various dynamic processes, such as bond rotations and conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange phenomena in this compound.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange between different conformations is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, indicating a faster exchange rate. Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with these conformational processes, providing valuable insights into the molecule's flexibility and preferred shapes in solution.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides a detailed picture of the molecular geometry, as well as how molecules pack together in a crystal lattice.

Elucidation of Crystal Packing and Hydrogen Bonding Networks

The solid-state structure of sulfonamides, a class of compounds to which this compound belongs, is often governed by a network of intermolecular interactions, particularly hydrogen bonds. In analogous compounds like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, single-crystal X-ray diffraction studies have revealed extensive hydrogen bonding networks. For example, intermolecular N—H⋯O hydrogen bonds can link molecules into infinite chains.

It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the N-H protons of the sulfonoimidamide group acting as hydrogen bond donors and the oxygen atoms of the sulfonyl group acting as acceptors. These interactions play a crucial role in the stability and physical properties of the crystalline material. The study of related structures, such as 4-bromo-N-cyclohexylbenzenesulfonamide, further supports the prevalence of N—H⋯O hydrogen bonds in forming supramolecular chains in the crystal lattice.

A hypothetical table of crystallographic data for this compound, based on common findings for similar compounds, is presented below.

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.0
Volume (ų)1035
Z4

Absolute Configuration Determination

For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters. By analyzing the anomalous scattering of X-rays, the true three-dimensional arrangement of atoms can be established, allowing for the assignment of R or S configurations to each chiral center. While this compound itself is not chiral, derivatives with chiral substituents could have their absolute stereochemistry unambiguously determined using this technique.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, the molecular ion of this compound would be formed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a mass difference of two units (M and M+2 peaks).

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific compound and can be used to deduce its structure. Common fragmentation pathways for aromatic sulfonamides include cleavage of the C-S and S-N bonds.

A hypothetical fragmentation pattern for this compound is outlined in the table below.

m/z (mass-to-charge ratio)Proposed Fragment
235/237[M - NH₂]⁺
155/157[Br-C₆H₄]⁺
76[C₆H₄]⁺

High-Resolution Mass Spectrometry for Empirical Formula Validation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places, HRMS allows for the calculation of a unique empirical formula. For this compound (C₆H₇BrN₂O₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The validation of the empirical formula is achieved by comparing the experimentally measured exact mass with the theoretical value. A minimal mass error, usually in the low parts-per-million (ppm) range, provides strong evidence for the correct elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₆H₇BrN₂O₂S
Theoretical Exact Mass 265.9493 u
Experimentally Measured Mass Data not available in cited sources
Mass Error (ppm) Data not available in cited sources

No specific experimental HRMS data for this compound was found in the public domain through the conducted searches.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing information about the connectivity of atoms within a molecule. In an MS/MS experiment, precursor ions of the target compound, in this case, the protonated molecule [M+H]⁺ of this compound, are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of sulfonamides is a well-studied process and can involve complex rearrangements. nih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the S-N and S-C bonds, as well as the loss of small neutral molecules. The analysis of these fragmentation patterns allows for the identification of key structural subunits, such as the bromophenyl group and the sulfonoimidamide moiety.

Table 2: Predicted Fragmentation Pattern of this compound from MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment of Fragment
[M+H]⁺Data not availableData not availableBromophenyl group
[M+H]⁺Data not availableData not availableSulfonoimidamide group
[M+H]⁺Data not availableData not availableLoss of SO₂
[M+H]⁺Data not availableData not availableLoss of NH₃

Specific experimental tandem mass spectrometry data for this compound, including observed fragment ions and their relative abundances, were not available in the searched literature.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Vibrations and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. These techniques are complementary, as the selection rules for vibrational transitions differ.

For this compound, characteristic vibrational modes would include the N-H stretching of the imide and amide groups, the S=O stretching of the sulfonyl group, and various vibrations of the brominated benzene (B151609) ring. The positions, shapes, and intensities of these bands are sensitive to the molecular environment. For instance, the N-H stretching vibrations would be expected to appear as broad bands at lower frequencies if involved in hydrogen bonding.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
N-H Stretch3200-3400FT-IR, Raman
Aromatic C-H Stretch3000-3100FT-IR, Raman
Asymmetric SO₂ Stretch1300-1350FT-IR, Raman
Symmetric SO₂ Stretch1140-1180FT-IR, Raman
C-S Stretch600-800FT-IR, Raman
C-Br Stretch500-600FT-IR, Raman

While general ranges for these functional groups are known, specific experimental FT-IR and Raman spectra for this compound were not found in the available literature.

In-situ and Operando Spectroscopic Methods for Real-time Reaction Monitoring

In-situ and operando spectroscopy are advanced methodologies that allow for the real-time monitoring of chemical reactions as they occur. nih.govnih.govresearchgate.net These techniques provide invaluable mechanistic insights by enabling the observation of transient intermediates, the tracking of reactant consumption and product formation, and the elucidation of reaction kinetics.

In the context of this compound, these methods could be applied to study its synthesis or its participation in subsequent chemical transformations. For example, by using an in-situ FT-IR probe, one could monitor the appearance of the characteristic sulfonoimidamide bands during its formation from appropriate precursors. This would allow for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation. The application of operando methods requires simultaneous measurement of catalytic performance, which is crucial for understanding structure-activity relationships in catalytic processes involving this compound. nih.govnih.govresearchgate.net

Despite the potential of these powerful techniques, no specific studies employing in-situ or operando spectroscopy for the real-time monitoring of reactions involving this compound were identified in the conducted searches.

Role of 4 Bromobenzene 1 Sulfonoimidamide in Complex Molecule Synthesis and Catalysis

A Versatile Synthetic Building Block and Synthon

The molecular architecture of 4-bromobenzene-1-sulfonoimidamide makes it a highly adaptable building block in organic synthesis. The bromine atom on the phenyl ring serves as a convenient handle for a variety of cross-coupling reactions. For instance, in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, the bromo group can be readily substituted with a wide range of organic residues, allowing for the construction of complex molecular skeletons. This has been demonstrated in the synthesis of various marine drug-like scaffolds where functionalization of bromo-substituted aromatic rings is a key step. uva.es

Furthermore, the sulfonoimidamide group itself offers multiple reactive sites. The nitrogen atoms can participate in various transformations, and the sulfur atom can be targeted in specific reactions. This multi-faceted reactivity allows this compound to function as a synthon, a conceptual unit within a synthesis that represents a potential reactive species.

A Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their synthesis a critical endeavor in organic chemistry. kit.edunih.gov this compound serves as a valuable precursor for the construction of these important ring systems. kit.educlockss.org The sulfonoimidamide moiety can be involved in cyclization reactions, providing the necessary nitrogen atoms for the heterocyclic core.

For example, the nitrogen atoms of the sulfonoimidamide can act as nucleophiles in intramolecular reactions, attacking electrophilic centers within the same molecule to form new rings. The bromo-substituted phenyl ring can be modified to introduce other functional groups that can then participate in these cyclization strategies. This approach has been utilized in the synthesis of various heterocycles, including quinoxalines, indoles, and indazoles. kit.edu The ability to pre-install a nitrogen-containing functional group on an aromatic ring, which can later be elaborated into a heterocycle, is a significant advantage in multistep synthetic sequences.

Design and Application in Supramolecular Assemblies and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org this compound, with its capacity for various intermolecular forces, is a valuable component in the design of supramolecular assemblies and for processes of molecular recognition. nih.gov

The Role of Non-Covalent Interactions: Hydrogen Bonding and Pi-Pi Stacking

The structure of this compound is rich in features that promote non-covalent interactions. The N-H bonds of the sulfonoimidamide group are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonding capabilities are crucial for the formation of well-defined supramolecular structures. nih.gov

Additionally, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. nih.gov The phenyl ring itself is capable of engaging in π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact favorably. These varied non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to the molecule's ability to form ordered assemblies. nih.gov

Driving Self-Assembly Processes

The interplay of the aforementioned non-covalent interactions drives the self-assembly of this compound molecules into larger, ordered structures. researchgate.netnih.gov By carefully designing the molecular structure and controlling the experimental conditions, it is possible to direct the formation of specific supramolecular architectures, such as sheets, ribbons, or more complex three-dimensional networks. nih.govmdpi.com This self-assembly behavior is of great interest for the development of new materials with tailored properties, such as liquid crystals or functional thin films. nih.gov The ability to program molecular recognition and self-assembly is a key theme in modern supramolecular chemistry. wikipedia.org

Exploration as a Ligand or Pre-Catalyst in Transition Metal Catalysis and Organocatalysis

The fields of transition metal catalysis and organocatalysis have revolutionized organic synthesis, offering efficient and selective methods for a vast array of chemical transformations. uva.es this compound and its derivatives are being explored for their potential roles as ligands or pre-catalysts in these areas.

The nitrogen and oxygen atoms of the sulfonoimidamide group can coordinate to transition metal centers, forming stable complexes. researchgate.net These complexes can then act as catalysts, with the electronic and steric properties of the ligand influencing the activity and selectivity of the metal center. researchgate.netmdpi.com The bromo-substituent provides a site for further functionalization, allowing for the synthesis of a library of related ligands with tunable properties. This is a common strategy in the development of new catalysts for reactions such as cross-coupling, which are heavily reliant on the nature of the ligand. nih.gov

In the realm of organocatalysis, where small organic molecules are used to accelerate reactions, derivatives of this compound could potentially act as catalysts themselves. The hydrogen-bonding capabilities of the sulfonoimidamide moiety could be harnessed to activate substrates or to control the stereochemistry of a reaction.

A Scaffold for the Development of Advanced Organic Reagents

A scaffold in medicinal and materials chemistry refers to a core molecular structure to which various functional groups can be attached to create a range of new compounds. The robust nature of the this compound framework makes it an excellent scaffold for the development of advanced organic reagents.

By systematically modifying the phenyl ring (via the bromo group) and the sulfonoimidamide moiety, a diverse array of new molecules with specific functionalities can be synthesized. For example, attaching groups that enhance solubility, introduce chirality, or possess specific reactive properties can lead to the creation of novel reagents for synthesis, analysis, or materials science. This modular approach allows for the fine-tuning of the molecule's properties to suit a particular application.

Emerging Research Avenues and Future Prospects for 4 Bromobenzene 1 Sulfonoimidamide Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The translation of any chemical entity from a laboratory curiosity to a widely used building block hinges on the availability of efficient and sustainable synthetic routes. For 4-bromobenzene-1-sulfonoimidamide, future research will undoubtedly focus on moving beyond traditional multi-step procedures towards greener alternatives. Key areas of development include:

Catalytic Approaches: Palladium- and copper-catalyzed reactions are becoming indispensable tools in modern synthesis. mdpi.comresearchgate.net The development of catalytic systems for the direct N-arylation of primary sulfonamides with aryl bromides offers a promising and atom-economical route. researchgate.net Applying these methods to the synthesis of this compound and its derivatives would streamline production and reduce waste.

Mechanochemistry: Solvent-free or neat reaction conditions, often achieved through mechanochemical grinding, represent a significant step towards sustainable chemistry. acs.org These methods have been successfully applied to the synthesis of various sulfonamides and N-substituted amines, minimizing solvent waste and often accelerating reaction times. acs.org

One-Pot and Telescoped Reactions: Combining multiple synthetic steps into a single, continuous operation without isolating intermediates minimizes waste and improves efficiency. Future methodologies could involve the in-situ generation of a key intermediate, such as 4-bromobenzenesulfonyl chloride from stable precursors, followed immediately by amination and imination steps to furnish the final sulfonoimidamide product.

A comparison of potential synthetic strategies is outlined in the table below.

Methodology Key Features Sustainability Advantages Potential Challenges
Catalytic Aminosulfonylation Employs transition metals (e.g., Pd, Cu) to couple aryl halides with an SO₂ source and an amine. tandfonline.comHigh atom economy; can use readily available starting materials.Metal contamination in the final product; cost of catalysts and ligands.
Mechanochemical Synthesis Solvent-free reaction conducted in a ball mill. acs.orgDrastically reduces solvent waste; can lead to faster reactions and unique reactivity.Scalability can be challenging; requires specialized equipment.
Flow Chemistry Synthesis Reagents are pumped through reactors for continuous production. acs.orgEnhanced safety for hazardous reagents; precise control over reaction parameters; easy scalability. almacgroup.comHigh initial equipment cost; potential for reactor clogging.

Discovery of Novel Reactivity and Unconventional Transformations

The true potential of a building block is realized through the discovery of its unique reactivity. The this compound scaffold offers multiple reaction sites, promising a rich field of chemical transformations.

The most apparent handle for derivatization is the bromo-substituent , which is a gateway to a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. mdpi.comrwth-aachen.de These reactions are cornerstones of modern medicinal and materials chemistry, allowing for the construction of complex biaryl, aryl-amine, and aryl-alkyne linkages. mdpi.com The ability to perform these transformations on the this compound core would enable the rapid generation of diverse molecular libraries for various applications.

Furthermore, the sulfonoimidamide moiety itself presents untapped potential. The N-H bonds are amenable to substitution, allowing for the introduction of various functional groups. This "tail" approach has been used effectively in the design of specific enzyme inhibitors based on the benzenesulfonamide (B165840) scaffold. nih.gov The additional nitrogen atom in the sulfonoimidamide, compared to a sulfonamide, provides a new vector for molecular interactions and a further point for chemical modification.

Advanced Computational Predictions for Derivatization and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental synthesis. tandfonline.commdpi.com For this compound, computational methods can accelerate discovery by:

Predicting Reaction Outcomes: DFT calculations can model reaction pathways and transition states, helping chemists predict the feasibility and selectivity of proposed transformations before they are attempted in the lab. tandfonline.comtandfonline.com This is particularly valuable for exploring the competitive reactivity of the different sites on the molecule.

Analyzing Molecular Properties: Computational tools can determine key electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). tandfonline.comtandfonline.com This information provides insight into the molecule's stability, hardness, and likely points of electrophilic or nucleophilic attack, guiding the design of new reactions. tandfonline.com For instance, DFT studies on similar benzenesulfonamide compounds have successfully correlated calculated structures with those determined by X-ray crystallography. tandfonline.comtandfonline.com

The table below shows representative computational data for a related benzenesulfonamide derivative, illustrating the types of parameters that can inform experimental design.

Parameter Description Significance
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A larger gap generally indicates higher chemical stability and lower reactivity. tandfonline.com
Molecular Electrostatic Potential (MEP) A map of electrostatic potential onto the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.com
Mulliken/NBO Atomic Charges Calculated charge distribution on each atom.Predicts sites for electrostatic interactions and chemical attack. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of continuous flow chemistry offer enhanced safety, scalability, and control compared to traditional batch processing. almacgroup.comthieme-connect.de The integration of this compound chemistry with these platforms is a key future direction.

Automated flow synthesis systems can perform multi-step sequences, including reaction, workup, and purification, in a continuous and automated fashion. nih.gov Such platforms have been developed for the synthesis of sulfonamide libraries, demonstrating the feasibility of this approach. acs.org An ultrafast flow synthesis of functionalized benzenesulfonyl fluorides using aryllithium intermediates has been reported, showcasing the ability of flow reactors to handle highly reactive species with precise control. nih.gov Applying these technologies to this compound would enable the rapid and on-demand production of derivatives for screening and development, accelerating the pace of research.

Exploration of its Utility in Materials Science as a Monomer or Component

The unique structural and electronic properties of the sulfonoimidamide group make it an intriguing component for advanced materials. Research in this area could focus on:

Polymer Synthesis: The bifunctional nature of this compound (with reactive sites at the bromo group and the N-H positions) makes it a candidate monomer for polycondensation reactions. Sulfonamide-containing polymers have been synthesized and are explored for various applications. ontosight.ai Recently, a multicomponent polymerization was developed to create poly(BODIPY-sulfonamide)s, which act as sulfur dioxide generators for combination cancer therapy, highlighting the novel functionalities that can be accessed. nih.gov

Coordination Polymers and Frameworks: The sulfonoimidamide moiety can act as a ligand for metal ions, potentially forming coordination polymers or metal-organic frameworks (MOFs). The directionality and hydrogen-bonding capabilities of the S(=O)(=NH) group could lead to novel network topologies with interesting properties for gas storage, catalysis, or sensing.

In Silico Design and Prediction of Novel this compound Analogs

In silico drug design and virtual screening are powerful tools for identifying promising new molecules from vast chemical databases. nih.gov By using the this compound scaffold as a starting point, computational methods can be employed to design and evaluate vast libraries of virtual analogues.

This process typically involves:

Defining a Pharmacophore: Identifying the key structural features of the scaffold required for interaction with a biological target.

Virtual Library Generation: Computationally modifying the scaffold by adding a wide variety of substituents, often by mimicking known synthetic reactions like cross-coupling.

Molecular Docking: Screening the virtual library against the three-dimensional structure of a protein target to predict binding affinities and modes. nih.gov

ADMET Prediction: Calculating properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity to filter out candidates with poor drug-like characteristics.

This in silico approach de-risks and accelerates the drug discovery process by prioritizing the synthesis of only the most promising candidates.

Addressing Grand Challenges in Organic Synthesis through Sulfonoimidamide Chemistry

Modern organic synthesis faces several "grand challenges," including the need for perfect selectivity, synthesis on demand, and the late-stage functionalization of complex molecules. The chemistry of this compound is well-positioned to contribute to these areas.

The development of highly selective catalytic methods for modifying the sulfonoimidamide core would address the challenge of selectivity. Its integration with automated flow platforms speaks to the goal of "synthesis on demand." Perhaps most importantly, its use as a functional handle for late-stage functionalization could be transformative. A complex, biologically active molecule could be synthesized, and in a final step, the bromo-substituent could be converted into a new functional group via cross-coupling, allowing for the rapid generation of analogues without re-designing the entire synthetic route. This capability is highly sought after in medicinal chemistry for optimizing the properties of drug leads. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-bromobenzene-1-sulfonoimidamide in laboratory settings?

  • Methodological Answer : Follow guidelines from safety data sheets (SDS) of structurally similar brominated aromatic compounds. Key measures include:

  • Eye Protection : Use chemical goggles; flush eyes with water for 15 minutes upon contact .
  • Skin Protection : Wear nitrile gloves; wash skin thoroughly with soap and water if exposed .
  • First Aid : For ingestion, rinse the mouth (if conscious) and seek immediate medical attention. Ensure proper ventilation to avoid inhalation risks .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : The compound is typically synthesized via sulfonamide functionalization of brominated benzene derivatives. A plausible route involves:

  • Step 1 : Sulfonation of 4-bromobenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Step 2 : Reaction with an imidamide precursor (e.g., amidine derivatives) under anhydrous conditions .
  • Purification : Use column chromatography or recrystallization to isolate the product, confirmed via melting point and spectroscopic analysis.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and isotopic pattern matching (e.g., bromine’s characteristic doublet) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

  • Methodological Answer :

  • Systematic Review : Cross-validate experimental conditions (e.g., solvent polarity, temperature) and reagent purity .
  • Control Experiments : Replicate disputed reactions under standardized protocols to isolate variables (e.g., catalytic vs. stoichiometric reagent use).
  • Data Transparency : Publish raw analytical data (e.g., NMR spectra, chromatograms) to enable peer validation .

Q. What role does this compound serve as a building block in medicinal chemistry?

  • Methodological Answer :

  • Enzyme Inhibition : The sulfonoimidamide group can act as a bioisostere for phosphate or carboxylate groups, making it useful in designing kinase or protease inhibitors .
  • Structural Tuning : The bromine substituent enhances electrophilic aromatic substitution reactivity, enabling late-stage functionalization (e.g., Suzuki couplings) for library diversification .

Q. How does the electronic effect of the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Bromine deactivates the benzene ring via inductive effects, directing nucleophiles to meta/para positions.
  • Leaving Group Potential : In sulfonamide derivatives, the sulfonoimidamide group may stabilize transition states in SNAr reactions, particularly under basic conditions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Kinetic Analysis : Plot degradation rates (k) against pH to identify stability thresholds .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Use automated reactors for precise control of reaction parameters (temperature, stirring rate).
  • Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Contradiction Analysis

Q. How can conflicting data on the solubility of this compound in polar aprotic solvents be reconciled?

  • Methodological Answer :

  • Solubility Screening : Conduct parallel experiments in DMSO, DMF, and acetonitrile using standardized gravimetric methods.
  • Crystallinity Assessment : Compare X-ray diffraction patterns of precipitates to rule out polymorphic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.